molecular formula C9H12N2O3 B1375393 Ethyl 5-ethoxypyrazine-2-carboxylate CAS No. 1262803-60-0

Ethyl 5-ethoxypyrazine-2-carboxylate

Cat. No. B1375393
Key on ui cas rn: 1262803-60-0
M. Wt: 196.2 g/mol
InChI Key: BAZQNLGMKSJRSN-UHFFFAOYSA-N
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Patent
US08940734B2

Procedure details

Ethyl 5-ethoxypyrazine-2-carboxylate (0.65 g, approx. purity 85%) was dissolved in dioxan (3 mL) and water (3 mL) was added, followed by lithium hydroxide monohydrate (255 mg, portionwise over 10 mins). After stirring at RT for 24h, Et2O (25 mL) and NaHCO3 (sat., aq., 25 mL) were added. The layers were separated and the organic layer was extracted with NaOH (1 N, aq., 25 mL). The combined aqueous portions were acidified with 6N HCl to pH 2, and the mixture extracted with EtOAc (3×40 mL). The combined EtOAc extracts were dried over MgSO4 and evaporated to afford the title compound as an off-white powder. 1H NMR (400 MHz, CDCl3) δ ppm 1.47 (t, J=7.1 Hz, 3 H), 4.53 (q, J=7.1 Hz, 2 H), 8.16 (d, J=1.2 Hz, 1 H), 8.98 (d, J=1.2 Hz, 1 H)
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:5]=[CH:6][C:7]([C:10]([O:12]CC)=[O:11])=[N:8][CH:9]=1)[CH3:2].O.O.[OH-].[Li+].C([O-])(O)=O.[Na+]>O1CCOCC1.CCOCC>[CH2:1]([O:3][C:4]1[N:5]=[CH:6][C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=1)[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C)OC=1N=CC(=NC1)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Three
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with NaOH (1 N, aq., 25 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC=1N=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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